molecular formula C11H17NO B12099346 3-(tert-Butyl)-4-methoxyaniline

3-(tert-Butyl)-4-methoxyaniline

Cat. No.: B12099346
M. Wt: 179.26 g/mol
InChI Key: JYQQJHLPRZPKIM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the third position and a methoxy group at the fourth position

Synthetic Routes and Reaction Conditions:

    Aromatic Nitration and Reduction:

Industrial Production Methods:

  • Industrially, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation can yield quinone derivatives.
  • Reduction can produce various amine derivatives.
  • Substitution reactions can lead to halogenated or other substituted aniline derivatives.

Chemistry:

  • This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry:

  • It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Molecular Targets and Pathways:

  • The exact mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways.
  • In chemical reactions, the tert-butyl and methoxy groups influence the reactivity of the aniline moiety, directing electrophilic substitution to specific positions on the benzene ring.

Comparison with Similar Compounds

    3-(tert-Butyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(tert-Butyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.

    3-(tert-Butyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxy group in 3-(tert-Butyl)-4-methoxyaniline imparts unique electronic and steric properties, influencing its reactivity and potential applications differently compared to its analogs.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-tert-butyl-4-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3

InChI Key

JYQQJHLPRZPKIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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